3-Anthracen-9-yl-D-alanine

Chiral amino acid synthesis Absolute configuration determination Circular dichroism

3-Anthracen-9-yl-D-alanine (syn. D-9-anthrylalanine, (2R)-2-amino-3-anthracen-9-ylpropanoic acid) is a D-configured, non-proteinogenic α-amino acid bearing a 9-anthryl fluorophore side chain with molecular formula C17H15NO2 and molecular weight 265.31 g/mol.

Molecular Formula C17H15NO2
Molecular Weight 265.312
CAS No. 135092-49-8
Cat. No. B594199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Anthracen-9-yl-D-alanine
CAS135092-49-8
Molecular FormulaC17H15NO2
Molecular Weight265.312
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)N
InChIInChI=1S/C17H15NO2/c18-16(17(19)20)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16H,10,18H2,(H,19,20)/t16-/m1/s1
InChIKeyMRVJUNXMEDRMRO-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Anthracen-9-yl-D-alanine (CAS 135092-49-8) for Peptide Synthesis, Fluorescent Probe Development, and Radiopharmaceutical Design – Procurement Evidence Guide


3-Anthracen-9-yl-D-alanine (syn. D-9-anthrylalanine, (2R)-2-amino-3-anthracen-9-ylpropanoic acid) is a D-configured, non-proteinogenic α-amino acid bearing a 9-anthryl fluorophore side chain with molecular formula C17H15NO2 and molecular weight 265.31 g/mol . This compound serves as a chiral building block in solid-phase peptide synthesis (SPPS), an intrinsic fluorescent probe for protein conformation studies, and an affinity-modifying linker in PSMA-targeted radiopharmaceuticals . Its D-stereochemistry imparts resistance to endogenous proteolysis and enables distinct conformational behavior relative to its L-counterpart [1].

Why 3-Anthracen-9-yl-D-alanine Cannot Be Replaced by Generic L- or DL-9-Anthrylalanine for Critical Research and Industrial Applications


The D-configuration of 3-Anthracen-9-yl-D-alanine is not an interchangeable attribute with its L-enantiomer (CAS 100896-08-0) or racemic DL-mixture (CAS 76932-40-6). The D-stereochemistry confers proteolytic stability in biological systems and dictates specific conformational outcomes in constrained cyclic peptides—cyclo(D-9-anthrylalanine)2 adopts an unfolded-unfolded side chain geometry with a planar diketopiperazine ring [1]. In radiopharmaceutical design, the 9-anthrylalanine moiety provides a unique combination of hydrophobic affinity modification and steric bulk that outperforms alternative linkers (e.g., 2-naphthylalanine) in PSMA-targeting constructs [2]. Generic substitution with non-anthryl fluorescent amino acids (e.g., coumarine or pyrenylalanine derivatives) fails to replicate the anthryl group's characteristic insensitivity to dielectric environment changes, a property critical for stable FRET reference measurements [3].

Product-Specific Quantitative Differentiation Evidence for 3-Anthracen-9-yl-D-alanine (CAS 135092-49-8) – Comparator-Backed Selection Data


Absolute Stereochemical Configuration of D-9-Anthrylalanine Confirmed by CD Spectroscopy of Dnp Derivatives vs L-Enantiomer

The D-configuration of levorotatory 3-(9-anthryl)alanine was unambiguously assigned via circular dichroism (CD) spectroscopy of its 2,4-dinitrophenyl (Dnp) derivative. The Dnp derivative of the D-enantiomer exhibited a positive Cotton effect around 400 nm, while the L-enantiomer derivative showed a negative Cotton effect, consistent with the Dnp-aromatic rule [1]. This configuration was independently confirmed by chiroptical comparison of the Dnp derivative and its p-methoxyanilide [1]. In contrast, the L-enantiomer (CAS 100896-08-0) displays opposite CD sign, and the DL-racemic mixture (CAS 76932-40-6) yields no net Cotton effect, rendering it unsuitable for stereochemical applications.

Chiral amino acid synthesis Absolute configuration determination Circular dichroism

Conformational Analysis of Cyclo(D-9-anthrylalanine)2: Planar Diketopiperazine Ring with Unfolded-Unfolded Side Chain Geometry vs Folded Conformations of Other Aromatic Cyclic Dipeptides

The cyclic dipeptide cyclo(D-9-anthrylalanine)2, synthesized from enantiomerically pure 3-(9-anthryl)-D-alanine, was characterized by 1H NMR, absorption, CD, and fluorescence spectroscopy. The JNH-CαH coupling parameter indicated a planar configuration for the 2,5-piperazinedione ring [1]. The CD spectrum showed a moderately large exciton couplet and a small splitting in the 1Bb absorption band, but critically, no excimer emission was observed in the fluorescence spectrum—indicating an unfolded-unfolded conformation for both anthryl side chains with minimal inter-chromophore interaction [1]. This behavior contrasts with cyclic dipeptides bearing smaller aromatic side chains (e.g., phenylalanine) that typically exhibit excimer emission due to folded conformations.

Cyclic peptide conformation Exciton coupling Fluorescence spectroscopy

Fluorescence Stability of 2-Anthrylalanine in Streptavidin: Insensitivity to Biotin Binding vs Environment-Sensitive Coumarine Fluorophores

In a site-directed mutagenesis study, streptavidin mutants bearing a single 2-anthrylalanine at positions 22, 43, 54, or 120 retained biotin-binding activity, confirming active conformation preservation [1]. When excited directly at 265 nm, the anthryl fluorescence intensity was relatively insensitive to both the incorporation position and biotin binding status [1]. In contrast, 7-methoxycoumarine-labeled streptavidin at position 120 exhibited fluorescence quantum yields that were very sensitive to biotin binding [1]. Notably, when the anthryl group at position 120 was excited via energy transfer from tryptophan residues, fluorescence intensity markedly decreased upon biotin binding due to suppression of energy transfer, demonstrating a dual-mode sensing capability unavailable with coumarine alone [1].

Fluorescent nonnatural amino acid FRET Biosensor design

Superior Tumor Uptake of 9-Anthrylalanine-Containing PSMA Radiotracer vs Clinical Benchmark [177Lu]Lu-PSMA-617: 18.7-Fold Higher Absorbed Dose

In a systematic optimization of PSMA-targeting radiotherapeutic agents, the tranexamic acid-9-anthrylalanine affinity-modifying linker in [68Ga]Ga-HTK03041 achieved the highest tumor uptake among all linkers tested (23.1 ± 6.11 %ID/g at 1 h post-injection) [1]. When this optimized linker was combined with albumin-binding motifs, [177Lu]Lu-HTK03121 and [177Lu]Lu-HTK03123 achieved peak tumor uptake of 104 ± 20.3 and 70.8 ± 23.7 %ID/g, respectively, sustained up to 120 h post-injection in LNCaP tumor xenografts [1]. Compared to the clinical benchmark [177Lu]Lu-PSMA-617, [177Lu]Lu-HTK03121 delivered an 18.7-fold higher absorbed dose to tumor, with only a 6.4-fold increase in kidney dose, resulting in a 2.9-fold improvement in the tumor-to-kidney absorbed dose ratio [1].

PSMA-targeted radioligand therapy Albumin-binder conjugate Tumor dosimetry

Reduced Off-Target Uptake in Spleen and Salivary Glands: Tc-99m HTK03180 (9-Anthrylalanine Linker) vs Tc-99m iPSMA (2-Naphthylalanine Linker)

In a preclinical SPECT/CT imaging comparison, Tc-99m labeled HTK03180 (incorporating the tranexamic acid-9-anthrylalanine linker) was compared head-to-head with Tc-99m iPSMA (bearing a 2-naphthylalanine moiety) in mice bearing PSMA-expressing LNCaP tumor xenografts [1]. Tc-99m HTK03180 showed higher tumor uptake (18.8 ± 6.71 %ID/g vs 13.41 ± 6.66 %ID/g for iPSMA) at 1 h post-injection, but significantly lower off-target accumulation in spleen (3.12 ± 1.43 %ID/g vs 23.4 ± 6.40 %ID/g; 7.5-fold reduction) and salivary glands (2.35 ± 0.15 %ID/g vs 7.77 ± 3.01 %ID/g; 3.3-fold reduction) [1]. The tumor-to-blood, tumor-to-muscle, and tumor-to-bone ratios were 14.5 ± 5.55, 71.1 ± 28.9, and 35.8 ± 12.4 for HTK03180, compared to 21.7 ± 12.7, 32.0 ± 20.5, and 29.5 ± 15.2 for iPSMA [1].

SPECT imaging Prostate cancer diagnostics PSMA radiotracer

Incorporation Efficiency of 2-Anthrylalanine in In Vitro Protein Synthesis: Successful vs Failed Incorporation of Larger 1-Pyrenylalanine

In a comparative in vitro protein biosynthesis study using chemically misacylated tRNACCU, L-2-anthrylalanine was successfully incorporated site-specifically into a polypeptide, along with L-p-phenylazophenylalanine, L-1-naphthylalanine, L-2-naphthylalanine, and L-p-biphenylalanine [1]. In contrast, L-1-pyrenylalanine—bearing a larger, four-ring aromatic system—completely failed to incorporate [1]. An independent study confirmed that aromatic amino acids with straight configurations (such as 2-anthrylalanine and 2-anthraquinonylalanine) showed higher incorporation efficiencies than those with widely expanded or bent configurations in both E. coli and rabbit reticulocyte lysate systems [2].

Nonnatural amino acid mutagenesis In vitro translation tRNA misacylation

Best-Fit Research and Industrial Application Scenarios for 3-Anthracen-9-yl-D-alanine (CAS 135092-49-8) Based on Quantitative Evidence


Enantiomerically Pure SPPS Building Block for Protease-Resistant Fluorescent Peptides

Researchers requiring D-configured amino acids for protease-stable peptide therapeutics or imaging agents should procure 3-Anthracen-9-yl-D-alanine rather than the L-enantiomer or racemic mixture. The absolute D-configuration is confirmed by positive Cotton effect CD spectroscopy at ~400 nm [1]. The free amine is compatible with Fmoc protection strategies for standard SPPS workflows, and the intrinsic anthryl fluorescence eliminates the need for post-synthetic fluorophore conjugation, simplifying peptide characterization and purification [2].

Ratiometric FRET Biosensor Development Using Anthryl as a Stable Reference Fluorophore

For protein-based fluorescent biosensor construction, the anthryl group's insensitivity to local dielectric environment changes makes it an ideal FRET donor or stable reference fluorophore. As demonstrated in streptavidin mutants, direct excitation at 265 nm yields fluorescence that is relatively insensitive to ligand binding, while Trp→anthryl FRET excitation provides a binding-sensitive signal—enabling dual-mode ratiometric sensing [1]. This property is not replicated by environment-sensitive fluorophores such as coumarine or NBD derivatives.

PSMA-Targeted Radiopharmaceutical Development with Optimized Tumor-to-Background Contrast

Radiopharmaceutical discovery teams developing next-generation PSMA-targeted diagnostic or therapeutic agents should evaluate 9-anthrylalanine as a linker component. In head-to-head preclinical comparisons, the 9-anthrylalanine-containing construct HTK03180 achieved 7.5-fold lower spleen uptake and 3.3-fold lower salivary gland uptake than the 2-naphthylalanine-based clinical comparator iPSMA [1]. For therapeutic applications, the albumin-binder-conjugated variant [177Lu]Lu-HTK03121 delivered an 18.7-fold higher tumor absorbed dose than [177Lu]Lu-PSMA-617 with a 2.9-fold improved therapeutic index [2].

Constrained Cyclic Peptide Scaffold Design with Predictable Chromophore Geometry

For researchers designing cyclic peptides with defined inter-chromophore distances (e.g., for FRET rulers or self-assembling peptide materials), cyclo(D-9-anthrylalanine)2 provides a well-characterized scaffold with a planar diketopiperazine ring and unfolded-unfolded side chain geometry that produces no excimer emission [1]. This contrasts with cyclic dipeptides of smaller aromatic amino acids that typically adopt folded conformations with excimer fluorescence, offering a distinct structural tool for peptide engineering.

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